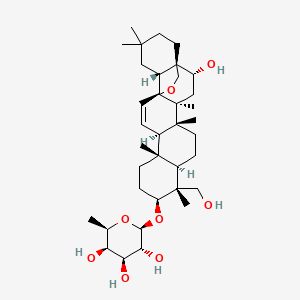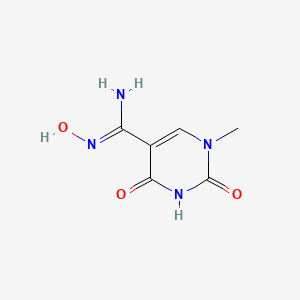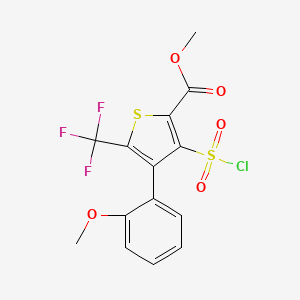
3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Übersicht
Beschreibung
3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H10ClF3O5S2 and its molecular weight is 414.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- This compound has been involved in synthesis processes, such as the formation of benzo[b] thiophene derivatives and thiophene-2-carboxylic acids. These processes include decarboxylation and esterification, contributing to the development of various heterocyclic compounds (Campaigne & Abe, 1975).
Agricultural Chemistry
- In agricultural chemistry, similar compounds have been used in the synthesis of herbicides like thifensulfuron-methyl. The process involves chlorination, mercaptoacetic acid reactions, and cyclization to form complex esters, showcasing the utility of thiophene derivatives in agricultural applications (Zhou Xin-jia, 2014).
Organometallic Chemistry
- In organometallic chemistry, such compounds are used as intermediates in synthesizing functionalized ligands. These processes involve complex reactions like saponification, reduction, and phase transfer reactions, demonstrating the compound's role in creating specialized organometallic structures (Stößel et al., 1996).
Material Science
- In material science, structurally similar compounds have been used to create materials like fullerene derivatives, which are significant in the development of photovoltaic solar cells. This illustrates the compound's relevance in advanced material synthesis and renewable energy technologies (Zhao et al., 2010).
Eigenschaften
IUPAC Name |
methyl 3-chlorosulfonyl-4-(2-methoxyphenyl)-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O5S2/c1-22-8-6-4-3-5-7(8)9-11(25(15,20)21)10(13(19)23-2)24-12(9)14(16,17)18/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVOJIAXIGWLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(SC(=C2S(=O)(=O)Cl)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorosulfonyl-4-(2-methoxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)
![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)
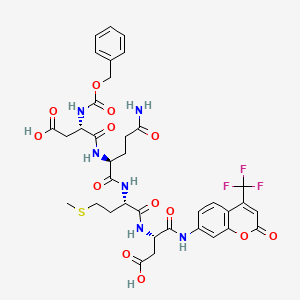

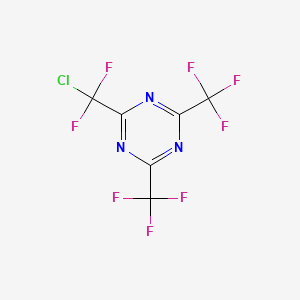
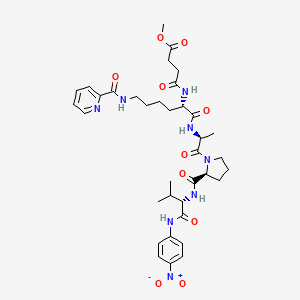




![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)
![(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one](/img/structure/B1435197.png)
